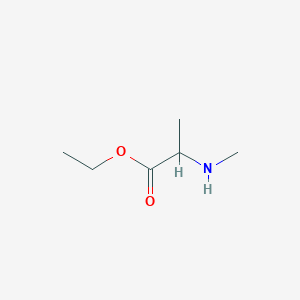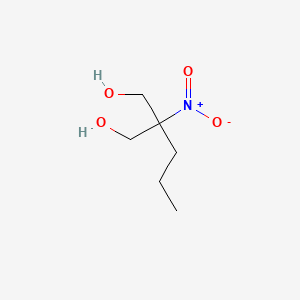
Ethyl 2-(methylamino)propanoate
Vue d'ensemble
Description
Ethyl 2-(methylamino)propanoate, also known by its CAS Number 56428-90-1, is a chemical compound with a molecular weight of 131.17 .
Synthesis Analysis
A new heterocyclic compound ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material, is successfully obtained via a multiple synthesis route . This compound is characterized by IR, 1H NMR, and single crystal X-ray crystallography .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13NO2/c1-4-9-6(8)5(2)7-3/h5,7H,4H2,1-3H3 . The key for this structure is KHRLPZJTPHCMSQ-UHFFFAOYSA-N .
Chemical Reactions Analysis
Ethanoic acid reacts with ethanol in the presence of concentrated sulphuric acid as a catalyst to produce the ester, ethyl ethanoate . This reaction is slow and reversible . To reduce the chances of the reverse reaction happening, the ester is distilled off as soon as it is formed .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 131.17 . The compound is stored at a temperature of -10 degrees .
Applications De Recherche Scientifique
Anti-Gastric Cancer Activity
Ethyl 2-(methylamino)propanoate has been investigated for its potential in treating gastric cancer. A study involving the synthesis of a compound using this compound demonstrated in vitro anti-cancer activity against human gastric cancer cell lines SGC-790, MKN-4, and MKN45 (Liu et al., 2019).
Structural and Computational Studies
This compound has also been a subject of structural and computational studies. An example is the characterization of cathinones, where this compound was analyzed using spectroscopic methods and single crystal X-ray diffraction, providing valuable insights into its molecular structure (Nycz et al., 2011).
Synthesis of Pharmaceuticals
This compound has been utilized in the synthesis of pharmaceuticals, particularly in the production of Dabigatran Etexilate, a notable anticoagulant drug. Various studies have focused on optimizing the synthesis routes for this drug using this compound as a key intermediate (Huansheng, 2013).
Chemical Kinetics and Fuel Studies
In the field of chemical kinetics and renewable energy, research has been conducted on the combustion chemistry of esters, including this compound. These studies provide insights into the combustion behavior and potential applications of this compound in biofuel production (Metcalfe et al., 2007).
Corrosion Inhibition
This compound derivatives have been synthesized and evaluated for their efficiency in inhibiting corrosion, especially on metal surfaces. This application is significant in industrial settings where corrosion resistance is crucial (Djenane et al., 2019).
Synthesis and Characterization of Complexes
The synthesis and characterization of complexes involving this compound with different metal ions have been studied. These complexes have potential applications in various fields, including catalysis and material science (Maksimov et al., 2020).
Biomedical Research
In biomedical research, this compound has been used in the synthesis and resolution of neurotoxins, providing valuable information for neurological studies (Hu & Ziffer, 1990).
Mécanisme D'action
Target of Action
Ethyl 2-(methylamino)propanoate is a complex compound with a molecular weight of 131.17 The primary targets of this compound are currently not well-defined in the literature
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with targets . .
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-(methylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4-9-6(8)5(2)7-3/h5,7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRLPZJTPHCMSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-3-[4-(methylsulfonyl)phenyl]propionic Acid](/img/structure/B3370825.png)
![1-[4-(Chloromethyl)phenyl]ethan-1-one](/img/structure/B3370827.png)

![2-[(2,5-Dichlorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B3370846.png)



phosphanium perchlorate](/img/structure/B3370866.png)




